molecular formula C17H13NO3 B011669 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid CAS No. 107419-49-8

2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid

Cat. No. B011669
M. Wt: 279.29 g/mol
InChI Key: RSCYAEXHKULFAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds structurally related to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, involves complex reactions. For instance, the preparation of 3-hydroxy-2-phenyl-4(1H)-quinolinones, which share a core structure with our compound of interest, is achieved through the reaction of 2-aminoterephthalic acid with substituted alpha-bromoacetophenones, followed by cyclization in polyphosphoric acid (Soural et al., 2006). Another related synthesis pathway involves the reaction of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to various quinoline derivatives through a series of bromination, hydrolysis, and decarboxylation steps (Klásek et al., 2003).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, closely related to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, has been extensively studied. Techniques such as mass spectral analysis, semi-preparative high-performance liquid chromatography (HPLC), and NMR spectroscopy are employed to confirm the structures of these compounds. For example, the structure of N-hydroxy-IQ, a mutagenic metabolite of IQ, was confirmed through derivatization and mass spectral analysis, along with HPLC methods (Snyderwine et al., 1987).

Scientific Research Applications

Antimicrobial Activity

A study by Agui et al. (1977) explored the synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, including compounds structurally similar to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid. These compounds exhibited promising antimicrobial properties, particularly against gram-negative microorganisms and Staphylococcus aureus (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).

Antitubercular Properties

Ukrainets et al. (2006) synthesized variants of halo-substituted 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acids, evaluating their antitubercular activity. Their findings highlight the potential use of these compounds, including those structurally related to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, in combating tuberculosis (Ukrainets, Sidorenko, Petrushova, & Gorokhova, 2006).

Oligoamide Foldamers for Structural Studies

Jiang et al. (2003) designed and synthesized oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, which share structural similarities with 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid. These compounds were studied for their helical structures, useful in understanding molecular interactions and design principles in chemistry (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).

Photophysical Studies of Fluorophores

Padalkar and Sekar (2014) conducted a study on azole-quinoline-based fluorophores, which included 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, a compound analogous to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid. This research provides insights into the photophysical properties of such compounds, which are significant for applications in material sciences and biochemistry (Padalkar & Sekar, 2014).

Anti-Cancer Applications

Chen and Dexter (1992) studied a substituted 4-quinolinecarboxylic acid (2-(4-cyclohexylphenyl)-6-fluoro-3-methyl-4-quinolinecarboxylic acid) for its anti-cancer properties. The compound's structural relation to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid suggests potential applications in cancer research and treatment (Chen & Dexter, 1992).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions1121314.


Future Directions

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals, its environmental impact, and its behavior under various chemical and physical conditions15.


Please note that this information is based on related compounds and general chemical principles. The exact properties and characteristics of “2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid” may differ. Always consult with a qualified professional or refer to the primary literature for specific information.


properties

IUPAC Name

2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-10-15(17(20)21)13-4-2-3-5-14(13)18-16(10)11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOWIELPRZDONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420732
Record name 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

CAS RN

107419-49-8
Record name 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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